molecular formula C20H21N3O3S B11602240 (2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B11602240
M. Wt: 383.5 g/mol
InChI Key: OIFAFPJRNRZXHY-KJPDKSBHSA-N
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Description

(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and dimethoxybenzylidene substituents. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and hydrazones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Meldrum’s acid: Known for its use in organic synthesis and similar reactivity patterns.

    Acetylacetone: Another compound with comparable chemical properties and applications.

Uniqueness

What sets (2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(2Z)-3-benzyl-2-[(E)-(2,4-dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21N3O3S/c1-14-19(24)23(13-15-7-5-4-6-8-15)20(27-14)22-21-12-16-9-10-17(25-2)11-18(16)26-3/h4-12,14H,13H2,1-3H3/b21-12+,22-20-

InChI Key

OIFAFPJRNRZXHY-KJPDKSBHSA-N

Isomeric SMILES

CC1C(=O)N(/C(=N/N=C/C2=C(C=C(C=C2)OC)OC)/S1)CC3=CC=CC=C3

Canonical SMILES

CC1C(=O)N(C(=NN=CC2=C(C=C(C=C2)OC)OC)S1)CC3=CC=CC=C3

Origin of Product

United States

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